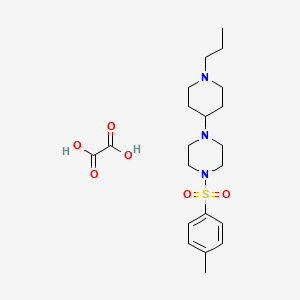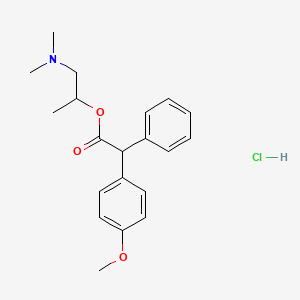![molecular formula C20H15Cl2FN4O4 B3943270 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B3943270.png)
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide
Overview
Description
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with fluoro and chloroanilino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for maximum yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .
Scientific Research Applications
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Researchers investigate its pharmacological properties, including its potential as an anticancer or antiviral agent.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide include other pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 2-[3-[2-(4-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and potential applications .
Properties
IUPAC Name |
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-5-fluoro-2,4-dioxopyrimidin-1-yl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN4O4/c21-12-5-1-3-7-15(12)24-17(28)10-26-9-14(23)19(30)27(20(26)31)11-18(29)25-16-8-4-2-6-13(16)22/h1-9H,10-11H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVAYRZINXWIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943199.png)
![N-[2-(benzoylamino)benzoyl]-N-(2-bromophenyl)phenylalaninamide](/img/structure/B3943200.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3943208.png)


![[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate](/img/structure/B3943236.png)

![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B3943246.png)
![N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide](/img/structure/B3943249.png)

![1-Naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3943261.png)


![1-[(4-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3943285.png)
